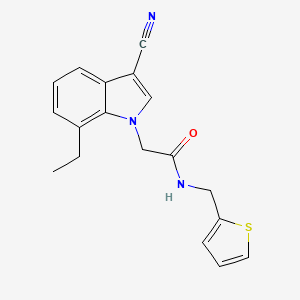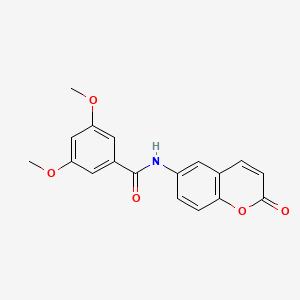![molecular formula C14H12F3NO3S B5868135 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, also known as CFTRinh-172, is a small molecule compound that has been widely used in scientific research. It was first identified as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel in 2003. Since then, CFTRinh-172 has been extensively studied for its potential applications in various fields of research, including drug discovery, cancer therapy, and neuroscience.
作用機序
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide acts as a potent and selective inhibitor of CFTR chloride channels by binding to a specific site on the channel protein. It has been shown to block CFTR channel activity by reducing the open probability of the channel and increasing its closed state. This compound has also been shown to inhibit the ATPase activity of CFTR, which is required for channel gating.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types. It has been shown to reduce fluid secretion in airway epithelial cells, pancreatic beta cells, and sweat gland cells. This compound has also been shown to inhibit insulin secretion in pancreatic beta cells and to reduce neurotransmitter release in neurons. In addition, this compound has been shown to have anti-inflammatory effects in airway epithelial cells and to inhibit the growth of cancer cells.
実験室実験の利点と制限
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CFTR chloride channels, which makes it a valuable tool for studying the function and regulation of these channels. This compound is also relatively easy to use and can be added directly to cell culture media or perfused into tissues. However, there are also some limitations to the use of this compound. It has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. In addition, the long-term effects of this compound on cell viability and function are not well understood.
将来の方向性
There are several future directions for the use of 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide in scientific research. One area of interest is the development of new drugs that target CFTR channels for the treatment of cystic fibrosis and other diseases. This compound has been used as a lead compound for the development of new CFTR inhibitors with improved potency and selectivity. Another area of interest is the investigation of the role of CFTR channels in cancer and neurodegenerative diseases. This compound has been shown to have anti-cancer and neuroprotective effects, and further studies are needed to understand the underlying mechanisms. Finally, there is also interest in the development of new tools and methods for studying CFTR channels and their regulation. This compound has been used as a tool for studying CFTR channels, but new methods are needed to investigate the complex interactions between CFTR and other ion channels and transporters.
合成法
The synthesis of 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-(trifluoromethoxy)aniline, followed by the addition of sodium hydroxide and the purification of the resulting product. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
科学的研究の応用
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been widely used in scientific research as a tool to study the function and regulation of CFTR chloride channels. It has been shown to block the activity of CFTR channels in various cell types, including epithelial cells, pancreatic beta cells, and neurons. This compound has also been used to investigate the role of CFTR channels in various physiological processes, such as fluid secretion, insulin secretion, and neurotransmitter release.
特性
IUPAC Name |
4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-10-2-8-13(9-3-10)22(19,20)18-11-4-6-12(7-5-11)21-14(15,16)17/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPIRMFHGLFKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)


![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)

